molecular formula C8H5ClN2O2 B1383262 Methyl 2-chloro-5-cyanopyridine-3-carboxylate CAS No. 1256785-53-1

Methyl 2-chloro-5-cyanopyridine-3-carboxylate

Cat. No.: B1383262
CAS No.: 1256785-53-1
M. Wt: 196.59 g/mol
InChI Key: HPKABTOGJQFRLT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-cyanopyridine-3-carboxylate is an organic compound with a pyridine ring substituted with a chlorine atom, a cyano group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-cyanopyridine-3-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification and cyanation. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-cyanopyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-5-cyanopyridine-3-carboxylate is predominantly used as an intermediate in the synthesis of various organic compounds. Its applications include:

  • Pharmaceuticals : It plays a crucial role in synthesizing active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders due to its ability to interact with specific enzyme systems.
  • Agrochemicals : The compound is utilized in the development of herbicides and pesticides, contributing to agricultural productivity by providing effective solutions for pest management .

Biological Studies

In biological research, this compound is investigated for its potential as:

  • Enzyme Inhibitors : It can act as a scaffold for designing inhibitors that target specific enzymes involved in disease pathways.
  • Receptor Ligands : The compound's structure allows it to interact with various receptors, making it valuable for studying receptor-ligand interactions and developing new therapeutic agents.

Pharmaceutical Development

A notable study highlighted the use of this compound in synthesizing a series of novel compounds aimed at treating neurodegenerative diseases. Researchers found that derivatives of this compound exhibited promising activity against specific enzyme targets, suggesting its potential as a lead compound for drug development.

Agrochemical Applications

In agricultural research, this compound was evaluated for its efficacy as an herbicide. Field trials demonstrated that formulations containing this compound effectively controlled weed populations while being safe for crops like soybeans and cotton, thus supporting sustainable farming practices.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-cyanopyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The cyano group and chlorine atom can participate in various interactions, including hydrogen bonding and van der Waals forces, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-cyanopyridine-3-carboxylate is unique due to the presence of both a cyano group and a chlorine atom on the pyridine ring, which imparts distinct reactivity and potential for diverse applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Biological Activity

Methyl 2-chloro-5-cyanopyridine-3-carboxylate (MCC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

MCC is characterized by the following chemical structure:

  • Chemical Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 215.63 g/mol

The presence of the cyano group and chlorine atom in its structure allows MCC to interact with various biological targets, potentially influencing enzyme activity and receptor interactions.

The biological activity of MCC is primarily attributed to its ability to interact with specific molecular targets. The cyano group serves as an electron-withdrawing moiety, enhancing the electrophilicity of the compound, while the chlorine atom can participate in electrophilic aromatic substitution reactions. These interactions can modulate enzyme activities and influence receptor binding, leading to various pharmacological effects.

Biological Activity Overview

MCC has been evaluated for its antiproliferative and antimicrobial activities. Below are key findings from various studies:

Antiproliferative Activity

  • Cell Viability Assays :
    • In studies assessing cell viability, MCC exhibited notable antiproliferative effects against several cancer cell lines. The compound's GI₅₀ values ranged from 29 nM to 78 nM, indicating strong inhibitory effects on cancer cell proliferation .
    • Notably, MCC demonstrated higher efficacy compared to established anticancer agents like erlotinib in certain assays .
  • Mechanistic Insights :
    • The antiproliferative effects are believed to be mediated through the inhibition of specific signaling pathways involved in cancer cell growth. This includes interactions with mutant EGFR/BRAF pathways .

Antimicrobial Activity

  • Microbial Testing :
    • MCC has shown promising results against various pathogenic bacteria and fungi. In vitro tests revealed that it possesses moderate antimicrobial activity, particularly against Gram-positive bacteria .
    • The minimum inhibitory concentration (MIC) values for MCC against key pathogens were found to be competitive with those of standard antimicrobial agents, suggesting its potential as a lead compound for further development .

Case Studies and Research Findings

StudyFocusKey Findings
Antiproliferative ActivityGI₅₀ values between 29 nM and 78 nM; effective against multiple cancer cell lines.
Mechanism of ActionInhibits mutant EGFR/BRAF pathways; enhances reactivity via cyano and chloro groups.
Antimicrobial ActivityModerate activity against Gram-positive bacteria; competitive MIC values.

Properties

IUPAC Name

methyl 2-chloro-5-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-2-5(3-10)4-11-7(6)9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKABTOGJQFRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256785-53-1
Record name methyl 2-chloro-5-cyanopyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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